N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide
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Overview
Description
N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide is a synthetic compound that belongs to the class of benzodiazole derivatives
Scientific Research Applications
N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide has a wide range of scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzylamine with a suitable benzodiazole precursor under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide include:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide
- 1-Bis(4-fluorophenyl)methyl piperazine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the fluorophenyl and benzodiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-14(2)20(25)22-12-11-19-23-17-5-3-4-6-18(17)24(19)13-15-7-9-16(21)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCXLRWYJRAGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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